![molecular formula C8H10N2 B3029559 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine CAS No. 69958-53-8](/img/structure/B3029559.png)
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Overview
Description
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a derivative of Pyrrolo[3,4-c]pyridine, which is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold .
Molecular Structure Analysis
Pyrrolopyridines are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring . They are also called azaindoles or azaizoindoles, depending on the arrangement of nitrogen atoms in the bicyclic structure .Scientific Research Applications
Antioxidant Properties
Studies have explored the antioxidant potential of 6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases.
Photophysical Studies
Ground state electronic absorption and fluorescence studies have been conducted to understand the photophysical behavior of these compounds . Such investigations provide insights into their interactions with light and potential applications in imaging or sensing.
Antileishmanial Activity
In the context of visceral leishmaniasis (VL), researchers have synthesized uniquely functionalized derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one. These derivatives were evaluated for antileishmanial efficacy . VL is a parasitic disease, and finding effective treatments is critical.
Metabolic Stability Studies
In vivo pharmacokinetic studies have assessed the stability and clearance of certain 6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives. These studies provide valuable information for drug development and optimization .
properties
IUPAC Name |
6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-2-7-3-9-4-8(7)5-10-6/h2,5,9H,3-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTILVDMCCFBMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNC2)C=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717514 | |
Record name | 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
CAS RN |
69958-53-8 | |
Record name | 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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